Spiro[5.5]undec-2-yl-methanol
Description
Evolution and Significance of Spirocyclic Architectures
The inherent three-dimensionality of spirocycles sets them apart from their planar counterparts. rsc.org This structural rigidity and the orthogonal orientation of the constituent rings can lead to improved physicochemical properties such as lipophilicity and aqueous solubility. rsc.org Historically, the synthesis of these complex structures posed a significant challenge to chemists. researchgate.net However, recent advancements in synthetic methodologies have made these intricate architectures more accessible, fueling their exploration in medicinal chemistry and materials science. researchgate.netnih.gov The unique spatial arrangement of atoms in spirocycles allows for precise positioning of substituents, which can enhance interactions with biological targets like proteins and enzymes. researchgate.netnih.gov
Spirocyclic frameworks are found in a variety of natural products, including alkaloids and terpenoids, many of which exhibit potent biological activities. banglajol.info This has inspired chemists to develop synthetic routes to these and other novel spirocyclic compounds for applications in drug discovery. nih.govnih.gov The interest in spirocycles extends beyond pharmaceuticals, with applications in the fragrance industry and as charge-transfer molecules. researchgate.net
Specific Focus on Spiro[5.5]undecane Ring Systems
The spiro[5.5]undecane framework, consisting of two six-membered rings, is a prominent member of the spirocyclic family. banglajol.infoontosight.ai Its parent structure has the chemical formula C11H20 and a molecular weight of 152.28 g/mol . ontosight.ai This system is a key structural motif in various natural products and synthetic compounds with interesting biological and material properties. banglajol.info
The synthesis of spiro[5.5]undecane derivatives has been an active area of research, with various strategies developed to construct this specific spirocyclic core. These methods include acid-catalyzed cyclizations, Michael additions, and dearomative cyclizations. banglajol.infoacs.orgresearchgate.net The stereochemistry of spiro[5.5]undecane systems is of particular interest, as the spiro center can be a source of chirality. wikipedia.orgbanglajol.info
Heterocyclic variants of the spiro[5.5]undecane system, such as 1,7-dioxaspiro[5.5]undecane and 1-oxa-7-thiaspiro[5.5]undecane, have been synthesized to study stereoelectronic effects like the anomeric and exo-anomeric effects. cdnsciencepub.comcdnsciencepub.com These studies provide fundamental insights into the conformation and reactivity of these systems. Furthermore, the incorporation of heteroatoms opens up possibilities for new applications, as seen in the development of spiro[5.5]undecane-based HIV-1 integrase inhibitors. nih.gov
Contextualizing Spiro[5.5]undec-2-yl-methanol within Spiro[5.5]undecane Research
This compound represents a specific functionalized derivative of the spiro[5.5]undecane scaffold. While detailed research findings exclusively on this particular compound are limited in the provided search results, its structure suggests its potential as a building block in the synthesis of more complex molecules. The presence of a primary alcohol functional group (-CH2OH) provides a handle for further chemical transformations.
For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can participate in esterification or etherification reactions. These transformations would allow for the incorporation of the spiro[5.5]undecane motif into a wide range of other structures, potentially leading to new compounds with tailored properties.
The synthesis of related structures, such as (7,7-Dimethyl-11-methylenespiro[5.5]undec-2-en-3-yl)methanol, also known as Chamigrenol, has been reported. bldpharm.com This suggests that synthetic routes to various substituted spiro[5.5]undecyl-methanol derivatives are feasible. The investigation of such compounds could be a valuable extension of the ongoing research into the applications of spiro[5.5]undecane systems.
Interactive Data Table of Spiro[5.5]undecane Derivatives
Below is a table summarizing some of the spiro[5.5]undecane derivatives and related compounds mentioned in the literature.
| Compound Name | Molecular Formula | Key Research Area | Reference |
| Spiro[5.5]undecane | C11H20 | Basic scaffold, physical properties | ontosight.ai |
| 7,11-diaryl-spiro[5.5]undecane-1,5,9-triones | C27H30O5 (example) | Synthesis, potential bioactivity | banglajol.info |
| Azaspiro[5.5]undecane | Not specified | Synthesis of alkaloids | nih.gov |
| 1,7-Dithiaspiro[5.5]undecane | C9H16S2 | Stereoelectronic effects | cdnsciencepub.com |
| 1-Oxa-7-thiaspiro[5.5]undecane | C9H16OS | Stereoelectronic effects | cdnsciencepub.com |
| 1,7-Dioxaspiro[5.5]undecane | Not specified | Stereoelectronic effects | cdnsciencepub.com |
| 2,4-Dioxaspiro[5.5]undecane derivatives | C21H20O6 (example) | HIV-1 integrase inhibition | nih.gov |
| (7,7-Dimethyl-11-methylenespiro[5.5]undec-2-en-3-yl)methanol | C15H24O | Natural product synthesis | bldpharm.com |
| 4-Aminospiro[5.5]undec-3-en-2-one | C11H17NO | Synthesis, potential pharmacology | evitachem.com |
| N-Spiro[5.5]undec-3-yl-guanidine | Not specified | Synthesis, chemical reactions |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
spiro[5.5]undecan-4-ylmethanol |
InChI |
InChI=1S/C12H22O/c13-10-11-5-4-8-12(9-11)6-2-1-3-7-12/h11,13H,1-10H2 |
InChI Key |
JFEDYKIUKNFPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC(C2)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spiro 5.5 Undec 2 Yl Methanol and Congeners
Strategic Approaches to the Spiro[5.5]undecane Scaffold
The construction of the spiro[5.5]undecane skeleton is a key challenge in the total synthesis of several natural products. Various strategic approaches have been developed to address this, broadly categorized into intramolecular cyclizations, dearomative pathways, oxidative cyclizations, and intermolecular cycloadditions. These methods offer diverse entries to this important structural motif.
Intramolecular Cyclization Reactions for Spiro[5.5]undecane Construction
Intramolecular cyclization represents a powerful strategy for the formation of the spiro[5.5]undecane core, often proceeding with high stereoselectivity. One notable approach is the base-catalyzed intramolecular aldol (B89426) cyclization. For instance, the synthesis of (±)-acorone, a spiro[5.5]undecane sesquiterpenoid, has been achieved using a base-catalyzed aldol cyclocondensation. rsc.org This strategy involves the cyclization of a precursor containing two carbonyl functionalities, leading to the formation of the spirocyclic framework.
Another effective method is the intramolecular reductive cyclization of an enone-aldehyde. This approach has been successfully applied to the synthesis of (±)-majusculone, another member of the chamigrene family of natural products which feature a spiro[5.5]undecane core. acs.org
A tandem Michael-aldol condensation has also been employed in the synthesis of β-vetivone, a spirovetivane sesquiterpenoid. rsc.org This sequence allows for the construction of the spirocyclic system in a highly controlled manner. Furthermore, a base-catalyzed intramolecular cyclization of a spiro diketone, formed from the condensation of a silyl (B83357) enol ether and an orthoester, has been utilized in the synthesis of agarospirol. rsc.org
| Intramolecular Cyclization Method | Key Reagents/Conditions | Target Spiro[5.5]undecane Derivative | Reference |
| Base-catalyzed aldol cyclization | NaOEt/EtOH | (±)-Acorone | rsc.org |
| Intramolecular reductive cyclization | - | (±)-Majusculone | acs.org |
| Tandem Michael-aldol condensation | Base | β-Vetivone | rsc.org |
| Base-catalyzed intramolecular cyclization | Base | Agarospirol | rsc.org |
Dearomatizative Cyclization Pathways to Spiro[5.5]undecanes
Dearomatization reactions provide a powerful and increasingly popular strategy for the synthesis of complex three-dimensional structures from readily available flat aromatic precursors. A novel approach to the spiro[5.5]undecane framework involves a ZnMe₂-promoted alkynylation of salicylaldehyde (B1680747) followed by an HCOOH-mediated dearomatizative cyclization. researchgate.netrsc.org This method allows for the construction of an all-carbon quaternary spirocenter and has been applied to the rapid synthesis of motifs found in natural products like elatol (B1200643) and aphidicolin. rsc.org
Another innovative dearomative strategy is the Sc(OTf)₃-catalyzed [5+1] annulation between 3-aminophenols and O-alkyl ortho-oxybenzaldehydes. nih.gov This reaction proceeds through a cascade of condensation, researchgate.netbeilstein-journals.org-hydride transfer, and dearomative cyclization to afford spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones. nih.gov This "two-birds-with-one-stone" strategy achieves both dearomatization of the phenol (B47542) and direct α-C(sp³)–H bond functionalization. nih.gov
| Dearomatization Method | Key Reagents | Intermediate/Product Type | Key Features | Reference |
| Alkynylation/Dearomatizative Cyclization | ZnMe₂, HCOOH | All-carbon quaternary spirocenter | Rapid synthesis of natural product cores | researchgate.netrsc.org |
| Dearomative [5+1] Annulation | Sc(OTf)₃ | Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones | Cascade reaction, α-C(sp³)–H bond functionalization | nih.gov |
Oxidative Cyclizations and Spirodienone Formation
Oxidative cyclizations, particularly those leading to the formation of spirodienones, are a valuable tool in the synthesis of spiro[5.5]undecane systems. A modern and environmentally friendly approach is the electrochemical dearomative spirocyclization in flow. rsc.org This method utilizes electrons as a clean oxidant to prepare biologically relevant spirodienones from arenol (B1447636) derivatives, often in the absence of electrolytes and with short reaction times. rsc.org
The oxidative coupling of phenolic derivatives of β-phenylethylamine, extensively studied by Kita and coworkers, provides an efficient route to spirodienones. mdpi.com This reaction involves the oxidation of the phenolic moiety with a simultaneous intramolecular nucleophilic attack at the para position of the phenolic ring. mdpi.com Hypervalent iodine reagents, such as [(hydroxy)(tosyloxy)iodo]benzene, are effective oxidants for this transformation. mdpi.com
Furthermore, the m-CPBA-mediated oxidation of β-furyl amides has been developed for the synthesis of γ-spirobutenolides. nih.gov This reaction proceeds through an amide-directed, dearomative epoxidation of the furan (B31954) ring, followed by a cascade of reactions including spirolactone formation. nih.gov
| Oxidative Cyclization Method | Oxidant | Substrate | Product Type | Reference |
| Electrochemical Dearomative Spirocyclization | Electrons (in flow) | Arenol derivatives | Spirodienones | rsc.org |
| Oxidative Coupling | Hypervalent iodine reagents | Phenolic derivatives of β-phenylethylamine | Spirodienones | mdpi.com |
| Oxidation of β-Furyl Amides | m-CPBA | β-Furyl amides | γ-Spirobutenolides | nih.gov |
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions are among the most powerful and atom-economical methods for the construction of cyclic systems, including the spiro[5.5]undecane framework.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. masterorganicchemistry.comkhanacademy.orgyoutube.com A general catalytic enantioselective Diels-Alder reaction of exo-enones with dienes has been developed to produce spirocyclanes, including those with the spiro[5.5]undecane skeleton. nih.gov This reaction, catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts, allows for the construction of highly congested quaternary stereogenic spirocenters. nih.gov The products of these reactions serve as valuable precursors for several spirocyclic natural products. nih.gov
Organocatalyzed [4+2] cycloaddition reactions have also been employed. For instance, the reaction between isatylidene malononitrile (B47326) and α,β-unsaturated ketones, catalyzed by L-proline, provides access to spiro[3-arylcyclohexanone]oxindole derivatives. rsc.org Additionally, novel spiro-hydantoin and -thiohydantoin compounds have been prepared via Diels-Alder reactions between 5-methylidene-hydantoins or -thiohydantoins and various 1,3-dienes. nih.gov
| Diels-Alder Reaction Type | Catalyst | Reactants | Product Type | Reference |
| Catalytic Enantioselective | Imidodiphosphorimidate (IDPi) | exo-Enones and dienes | Spirocyclanones | nih.gov |
| Organocatalyzed | L-proline | Isatylidene malononitrile and α,β-unsaturated ketones | Spiro[3-arylcyclohexanone]oxindoles | rsc.org |
| Uncatalyzed/Lewis Acid Catalyzed | None or ZnI₂ | 5-Methylidene-hydantoins/-thiohydantoins and 1,3-dienes | Spiro-hydantoins/-thiohydantoins | nih.gov |
[3+2]-Cycloaddition reactions offer an efficient route to five-membered rings and have been adapted for the synthesis of spirocyclic systems. A notable example is the [3+2] cycloaddition of indanone-derived nitrones with alkynes under mild conditions, which allows for the facile synthesis of spirocyclic indenyl isoxazolines with structural diversity. rsc.org
Another powerful application is the three-component [3+2] cycloaddition for the regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. rsc.org This reaction utilizes nonstabilized azomethine ylides, generated in situ, which react with olefinic oxindoles to produce spiro-heterocyclic compounds of biological interest. rsc.org Similarly, a new type of azomethine ylide, generated from the reaction of ethyl glycinate (B8599266) hydrochloride and dimethyl acetylenedicarboxylate, reacts with 3-phenacylideneoxindoline-2-ones to yield polysubstituted spiro[indoline-3,3′-pyrrolidines]. rsc.org
| [3+2]-Cycloaddition Reactants | Product Type | Key Features | Reference |
| Indanone-derived nitrones and alkynes | Spirocyclic indenyl isoxazolines | Mild conditions, structural diversity | rsc.org |
| Cyclic amines, aryl aldehydes, and olefinic oxindoles | Spirooxindole-pyrrolidines | Three-component reaction, regio- and diastereoselective | rsc.org |
| Ethyl glycinate hydrochloride, dimethyl acetylenedicarboxylate, and 3-phenacylideneoxindoline-2-ones | Spiro[indoline-3,3′-pyrrolidines] | In situ generation of azomethine ylide | rsc.org |
Annulation Protocols, including Robinson Annulation and Spiroannulation
Annulation reactions are powerful tools for ring formation in organic synthesis. The Robinson annulation, discovered by Robert Robinson in 1935, is a classic and widely used method for creating a six-membered ring. wikipedia.org The process involves a tandem sequence of a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.comjk-sci.com This reaction typically combines a ketone with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to form a cyclohexenone derivative, making it highly suitable for constructing the carbocyclic rings of the spiro[5.5]undecane system. wikipedia.orgfiveable.me
The mechanism begins with the base-catalyzed deprotonation of a ketone to form an enolate, which then acts as a nucleophile in a Michael 1,4-addition to an α,β-unsaturated ketone. jk-sci.com The resulting 1,5-dicarbonyl intermediate subsequently undergoes an intramolecular aldol condensation to form a cyclic β-hydroxy ketone, which then dehydrates to yield the final α,β-unsaturated cyclic ketone. masterorganicchemistry.comjk-sci.com
Beyond the traditional Robinson annulation, other spiroannulation strategies have been developed. For instance, a one-pot synthesis of substituted spiro[5.5]undecane-1,5,9-triones has been achieved through a Lewis acid-catalyzed double Michael reaction between dimedone and trans,trans-diarylideneacetones. banglajol.info Another approach involves the Diels-Alder reaction, a [4+2] cycloaddition, to construct the spirocyclic core. In a synthesis of racemic β-chamigrene, 3,3-dimethyl-2-methylenecyclohexanone reacted with isoprene (B109036) to give the key spiro ketone intermediate. nih.govnih.gov Furthermore, transition-metal-catalyzed C–H activation has emerged as an efficient strategy for initiating spiroannulation reactions, offering high atom-economy and regioselectivity. rsc.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Double Michael Reaction | Dimedone and trans,trans-diarylideneacetone | Anhydrous ZnCl₂ / reflux | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | banglajol.info |
| Diels-Alder Reaction | 3,3-Dimethyl-2-methylenecyclohexanone and isoprene | Microwave, 160 °C | Spiro ketone precursor for β-chamigrene | nih.gov |
| 1,6-Conjugate Addition / [4+2] Annulation | p-Quinone methides and sulfonyl allenols | Mild conditions | Spiro[5.5]undeca-1,4-dien-3-ones | rsc.org |
| Iodo-Annulation | N-benzyl-propiolamides | I₂ / Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Azaspiro[5.5]undecatrienones | researchgate.net |
Alkynylation-Initiated Cascade Reactions
For example, a TfOH-promoted, metal-free protocol has been developed for the synthesis of spiro-furan quinazolinones from alkynol urea (B33335) derivatives via an alkynyl Prins cyclization cascade. rsc.org While not forming a spiro[5.5]undecane system directly, this illustrates the principle of using alkyne chemistry to initiate spirocyclization. More relevantly, palladium-catalyzed oxidative cascade reactions of dienallenes can produce spirocarbocycles through a sequence of carbocyclization, carbonylation, and alkynylation, forming multiple C-C bonds in one pot. acs.org
Gold-catalyzed spirocyclization of 1-ene-4,9-diyne esters provides another powerful route to spirocyclic systems. rsc.org These reactions can proceed through complex pathways involving tandem acyloxy migration, Nazarov cyclization, and subsequent intramolecular cyclization onto the tethered alkyne, ultimately forming azaspiro[4.5]decadienone derivatives. rsc.org The strategic placement of alkyne functionalities within a molecule enables their participation in intramolecular couplings to forge the spirocyclic framework. nih.gov
Rearrangement Reactions in Spiro[5.5]undecane Synthesis
Molecular rearrangements are fundamental transformations in organic synthesis where the carbon skeleton of a molecule is reorganized to generate a new structural isomer. wiley-vch.de Several named rearrangement reactions can be strategically employed to construct the sterically congested quaternary center of spiro[5.5]undecane systems. researchgate.netlibretexts.org Among the various methods for building spirocycles, which include alkylation, cycloaddition, and cleavage of bridged systems, rearrangement reactions offer a unique pathway. researchgate.net
One notable example is the semipinacol rearrangement. In a key step toward the synthesis of pseudolaric acid B, a Lewis acid-mediated opening of an epoxide was followed by a semipinacol rearrangement to yield a bicyclic spiro product. libretexts.org The Beckmann rearrangement, which converts ketones into amides via an oxime intermediate, can also be adapted for spirocycle synthesis, particularly for nitrogen-containing frameworks (azaspirocycles). libretexts.orgsemanticscholar.org This reaction proceeds through the migration of a group anti-periplanar to the oxime's leaving group. The strategic design of substrates allows for the controlled formation of spirocyclic lactams or amides.
| Rearrangement | Transformation | Key Intermediate | Reference |
|---|---|---|---|
| Pinacol/Semipinacol | 1,2-Diol to ketone or Epoxide to ketone | Carbocation adjacent to an oxygen atom | libretexts.org |
| Beckmann | Ketone to Amide/Lactam | Oxime, Nitrilium ion | libretexts.org |
| Baeyer-Villiger | Ketone to Ester/Lactone | Criegee intermediate | libretexts.org |
| Favorskii | α-Halo ketone to Carboxylic acid derivative | Cyclopropanone | libretexts.org |
Catalytic and Asymmetric Synthesis of Spiro[5.5]undecane Derivatives
The creation of the spirocenter in spiro[5.5]undecane derivatives often generates a chiral center. Consequently, the development of catalytic and asymmetric methods to control the stereochemical outcome is of paramount importance.
Enantioselective Catalysis in Spirocyclization
Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess over the other. In the context of spiro[5.5]undecane synthesis, this involves using chiral catalysts to control the absolute stereochemistry of the spiroatom. Organocatalysis has emerged as a powerful tool for such transformations. For example, chiral phosphoric acids have been employed as efficient catalysts in [4+2] annulations between p-quinone methides and cyclic enamides to generate tetrahydroxanthenes with high diastereo- and enantioselectivities (up to >99:1 dr and 98% ee). chim.it Similarly, chiral phosphonium (B103445) salts derived from amino acids can act as bifunctional catalysts in 1,6-addition/[4+1] annulation reactions to furnish functionalized spirocycles with high enantioselectivity. chim.it Another approach involves the use of chiral triazolium salts in the transannular C-acylation of enol lactones to provide access to enantioenriched spirocyclic 1,3-diketones. rsc.org
Diastereoselective Control in Spiro[5.5]undecane Synthesis
When multiple stereocenters are formed during a reaction, controlling their relative configuration is known as diastereoselective control. In the synthesis of substituted spiro[5.5]undecane derivatives, achieving high diastereoselectivity is crucial. Intramolecular reactions are often effective in this regard, as the cyclic transition state imposes conformational constraints that favor a specific diastereomer.
A study on the synthesis of the 1-aza-spiro[5.5]undecane skeleton, the core of histrionicotoxin (B1235042) alkaloids, demonstrated that the cyclization of bicyclic N-acyliminium ions occurred with total control of the newly formed stereogenic centers. semanticscholar.org The intramolecular nucleophilic attack proceeded anti to an existing oxazolidinone ring, dictating the stereochemical outcome. semanticscholar.org Similarly, cobalt-catalyzed cascade C-H activation and carboamidation of alkynes have been shown to produce oxa-spirocycles with high diastereoselectivity (d.r. = 15:1). nih.gov Brønsted acid-catalyzed carbocyclization cascades featuring an alkynyl Prins reaction also proceed with good diastereoselectivity when using secondary alcohols as starting materials. nih.gov
Metal-Catalyzed Pathways for Spiro[5.5]undecane Formation
Transition metal catalysis offers a versatile and efficient platform for the synthesis of complex organic molecules, including spiro[5.5]undecane derivatives. nih.gov Various metals, such as palladium, cobalt, gold, and nickel, have been utilized to catalyze key bond-forming events.
Palladium-catalyzed reactions are particularly prominent. For instance, a palladium-catalyzed cascade involving CO-olefin-olefin-CO insertion has been developed to selectively synthesize spiro[4.4]nonene derivatives. acs.org Cobalt catalysis has been employed in the synthesis of oxa-spirocycles through a cascade C-H activation/carboamidation sequence. nih.gov Gold catalysts are effective in promoting the spirocyclization of enediyne esters to access azaspirocyclic systems. rsc.org These reactions often proceed under mild conditions and exhibit broad functional group tolerance, making them highly valuable in modern organic synthesis.
| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Palladium(II) | Oxidative Cascade Carbocyclization | Dienallenes | Spiro[3.4]octenes / Spiro[4.4]nonenes | acs.org |
| Cobalt(III) | Cascade C-H Activation / Carboamidation | N-Phenoxy acetamides and alkynes | Oxa-spirocycles | nih.gov |
| Gold(I) | Spirocyclization of enediyne esters | 1-ene-4,9- and 3-ene-1,7-diyne esters | Azaspiro[4.4]nonenones / Azaspiro[4.5]decadienones | rsc.org |
| Nickel(II) | Hydrogen Borrowing / 1,4-Addition | Alcohols, ketones, and boronic acids | β,β-disubstituted ketones | nih.gov |
Organocatalytic Approaches to Spiro[5.5]undecanes
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures, offering a green and efficient alternative to metal-based catalysis. In the context of spiro[5.5]undecane synthesis, organocatalytic strategies have enabled the construction of highly functionalized and enantioenriched scaffolds.
A notable example is the asymmetric domino three-component Knoevenagel-Diels-Alder reaction for the synthesis of multi-substituted spiro[5.5]undecane-1,5,9-triones. nih.govresearchgate.net This approach utilizes a chiral organocatalyst to control the stereochemical outcome of the reaction cascade, leading to the formation of complex spirocyclic systems with high levels of enantioselectivity. The reaction proceeds through a sequence of transformations in a single pot, enhancing operational simplicity and atom economy.
Furthermore, organocatalytic multicomponent domino reactions, such as the Knoevenagel/Michael/cyclization sequence, have been successfully employed for the synthesis of various spiro compounds. mdpi.com Ionic liquids have been explored as organocatalysts in microwave-assisted syntheses, demonstrating the versatility of these methods in rapidly accessing diverse spirocyclic frameworks. mdpi.com These domino reactions allow for the construction of structurally diverse products from simple starting materials in a highly convergent manner. mdpi.com
The application of organocatalysis extends to formal [2+2+2] annulations to construct six-membered spirocyclic oxindoles, showcasing the ability to generate multiple chiral centers with high stereocontrol. The development of such tandem reactions is crucial for the efficient synthesis of intricate spiro compounds.
Convergent and Divergent Synthetic Routes to Spiro[5.5]undecane Architectures
The strategic construction of complex molecules like spiro[5.5]undecanes can be approached through either convergent or divergent synthetic routes. Each strategy offers distinct advantages in terms of efficiency and the ability to generate molecular diversity.
Divergent synthesis , on the other hand, begins with a common intermediate that is elaborated through different reaction pathways to generate a library of structurally related compounds. nih.govnih.gov This strategy is particularly powerful for the exploration of structure-activity relationships in drug discovery, as it allows for the rapid generation of a diverse set of analogs from a single precursor. nih.gov A divergent synthesis of spiro[5.5]undecane congeners could start from a common spiro[5.5]undecane core, which is then subjected to various functional group transformations to introduce diversity at different positions of the scaffold. For instance, a key spiro[5.5]undecane ketone could be a divergent point, leading to a variety of alcohols, olefins, and other derivatives.
Functional Group Interconversions on the Spiro[5.5]undecane Framework
The ability to perform selective functional group interconversions on a pre-formed spiro[5.5]undecane scaffold is crucial for the synthesis of specific target molecules and for the generation of molecular diversity.
Introduction and Transformation of the Methanol (B129727) Moiety
The introduction of a methanol moiety, as in "Spiro[5.5]undec-2-yl-methanol", can be achieved through the reduction of a corresponding carboxylic acid or ester, or by the hydroxymethylation of an appropriate precursor. For instance, a spiro[5.5]undecane-2-carboxylic acid derivative could be reduced using reagents such as lithium aluminum hydride (LiAlH4) to afford the desired primary alcohol.
Once installed, the methanol group can undergo a variety of transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution, or transformed into other functional groups such as ethers, esters, or amines. These transformations are essential for the synthesis of a wide range of "this compound" congeners with diverse functionalities. An example of a related transformation is the synthesis of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane. nih.gov
Derivatization of Spiro[5.5]undecane Ketones and Alcohols
Spiro[5.5]undecane ketones are versatile intermediates that can be derivatized in numerous ways. They can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to generate tertiary alcohols. Wittig-type olefination reactions can convert the ketone into an exocyclic double bond. Furthermore, the enolates of these ketones can be generated and reacted with various electrophiles to introduce functionality at the α-position. Michael additions using spiro[5.5]undecane ketones as precursors have also been reported. banglajol.inforesearchgate.net
Alcohols on the spiro[5.5]undecane framework, whether primary, secondary, or tertiary, are also key functional handles. They can be oxidized to the corresponding carbonyl compounds, protected with a variety of protecting groups, or converted into leaving groups for substitution or elimination reactions. Esterification and etherification reactions are common transformations to further derivatize these alcohols.
A study on the microwave-induced reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one to synthesize 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione highlights a modern approach to synthesizing complex spiro ketones. dergipark.org.tr
| Starting Material | Reagent/Condition | Product |
| Spiro[5.5]undecane-2-one | 1. MeMgBr, 2. H3O+ | 2-Methylspiro[5.5]undecan-2-ol |
| Spiro[5.5]undecane-2-one | Ph3P=CH2 | 2-Methylenespiro[5.5]undecane |
| Spiro[5.5]undecan-2-ol | PCC, CH2Cl2 | Spiro[5.5]undecane-2-one |
| Spiro[5.5]undecan-2-ol | Ac2O, Pyridine | Spiro[5.5]undecan-2-yl acetate |
Heteroatom Incorporation into the Spiro[5.5]undecane System
The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the spiro[5.5]undecane framework significantly expands the chemical space and allows for the modulation of the physicochemical and biological properties of these compounds.
Nitrogen-containing spiro[5.5]undecanes (Azaspiro[5.5]undecanes): A variety of synthetic routes to azaspiro[5.5]undecanes have been developed, driven by the interesting biological activities of natural products containing this scaffold, such as the histrionicotoxins. acs.org Methodologies for the synthesis of 1-azaspiro[5.5]undecanes, 1,8-diazaspiro[5.5]undecanes, and 1,9-diazaspiro[5.5]undecanes have been reported. nih.govcrossref.orgresearchgate.netnih.gov These syntheses often involve intramolecular cyclization reactions of appropriately functionalized precursors.
Oxygen-containing spiro[5.5]undecanes (Oxaspiro[5.5]undecanes): The synthesis of oxaspiro[5.5]undecanes, including 1-oxaspiro[5.5]undecanes and 1,7-dioxaspiro[5.5]undecanes, has been extensively studied. thieme-connect.comcdnsciencepub.comchemsynthesis.commdpi.com The latter are often prepared via the acid-catalyzed cyclization of dihydroxy ketone precursors. cdnsciencepub.com Tetraoxaspiro[5.5]undecane derivatives have also been synthesized through the condensation of pentaerythritol (B129877) with non-symmetrical ketones. mdpi.comnih.gov
Sulfur-containing spiro[5.5]undecanes: The incorporation of sulfur can be achieved through the synthesis of derivatives containing 1,3-dithiane (B146892) or 1,3-oxathiane (B1222684) rings. researchgate.net These sulfur-containing heterocycles can serve as useful synthetic intermediates, for example, through the chemistry of dithiane anions.
| Heteroatom | Spiro[5.5]undecane Derivative |
| Nitrogen | 1-Azaspiro[5.5]undecane, 1,9-Diazaspiro[5.5]undecane |
| Oxygen | 1-Oxaspiro[5.5]undecane, 1,7-Dioxaspiro[5.5]undecane, 2,4,8,10-Tetraoxaspiro[5.5]undecane |
| Sulfur | 1-Oxa-7-thiaspiro[5.5]undecane, 1,7-Dithiaspiro[5.5]undecane |
| Oxygen & Sulfur | 1,3-Dioxane-1,3-dithiane spiranes |
Computational Chemistry and Mechanistic Investigations in Spiro 5.5 Undecane Chemistry
Theoretical Elucidation of Reaction Mechanisms and Transition States for Spirocyclization
The formation of the spiro[5.5]undecane core involves complex spirocyclization reactions. Density Functional Theory (DFT) is a powerful quantum mechanical method used to map the potential energy surfaces of these reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states.
One illustrative example, though on a related spirocyclic system, is the biosynthesis of spiroviolene, a spirocyclic diterpene. DFT calculations were employed to propose a revised biosynthetic pathway involving a multi-step carbocation cascade. This theoretical approach helped to bypass the formation of unstable secondary carbocations, suggesting a more energetically favorable route involving a stable tertiary carbocation and subsequent rearrangements.
Similarly, theoretical studies on the sequential 5-exo-trig spirocyclization involving various radicals have been conducted. These studies calculate key parameters such as radical stabilization energies (RSE) and reaction rate constants. Such calculations are vital for the rational design of synthetic routes toward complex carbocyclic and aza-heterocyclic spiro compounds. For instance, the reactivity of N-alkoxyaminyl radicals in addition to alkenes is shown to be governed by their nucleophilic character and the stability of the resulting carbon-centered radical post-cyclization.
Table 1: Key Applications of DFT in Studying Spirocyclization Mechanisms
| Application | Computational Method | Key Findings |
| Biosynthesis Pathway Elucidation | Density Functional Theory (DFT) | Proposed a revised, energetically favorable pathway for spiroviolene biosynthesis via a multistep carbocation cascade, avoiding unstable intermediates. |
| Radical Cyclization Studies | DFT and other computational methods | Determined reaction rate constants and elucidated the influence of radical stability and nucleophilicity on the efficiency of spirocyclization. |
| Transition State Analysis | DFT | Identifies the geometry and energy of transition states, providing insight into the kinetic barriers of spiro ring formation. |
Quantum Mechanical Studies of Reactivity and Selectivity in Spiro[5.5]undecane Formation
Quantum mechanical (QM) methods are essential for understanding the underlying electronic and steric factors that govern the reactivity and selectivity in the formation of spiro[5.5]undecane systems. Methods like DFT and ab initio molecular orbital theory are used to investigate conformational preferences and the influence of stereoelectronic effects.
Studies on heteroatom-containing analogs, such as 1,7-dioxa-spiro[5.5]undecane, provide valuable insights. e-tarjome.com Using hybrid DFT (B3LYP) and ab initio (MP2) methods, researchers have analyzed the conformational behaviors in relation to the anomeric effect. e-tarjome.com The anomeric effect, a stereoelectronic phenomenon involving the delocalization of a lone pair of electrons into an adjacent antibonding orbital, significantly stabilizes certain conformations. Natural Bond Orbital (NBO) analysis is a key tool in these studies, quantifying the donor-acceptor interactions responsible for such effects. e-tarjome.com
These computational investigations show that conformations maximizing anomeric interactions are significantly more stable. For example, in 1,7-dioxaspiro[5.5]undecane, the conformation where two heteroatom lone pairs are oriented antiperiplanar to a carbon-heteroatom bond is energetically favored over other conformers. e-tarjome.com The magnitude of this stabilization decreases when oxygen is replaced by sulfur or selenium. e-tarjome.com This understanding of electronic effects is critical for predicting and controlling the stereochemical outcome of reactions that form or involve the spiro[5.5]undecane skeleton.
Table 2: Calculated Relative Gibbs Free Energy Differences (kcal/mol) for Conformations of Spiro[5.5]undecane Analogs
| Compound | Conformation B vs. A (ΔGB-A) | Conformation C vs. A (ΔGC-A) |
| 1,7-dioxa-spiro[5.5]undecane | 3.74 | 8.17 |
| 1,7-dithia-spiro[5.5]undecane | 2.01 | 4.11 |
| 1,7-diselena-spiro[5.5]undecane | 1.47 | 2.51 |
| Data sourced from B3LYP/6-311+G level of theory calculations. Conformation A represents the most stable state with maximal anomeric effects. e-tarjome.com* |
Molecular Modeling and Conformational Sampling of Spiro[5.5]undecane Structures
The spiro[5.5]undecane framework, composed of two fused six-membered rings, possesses a complex and fascinating conformational landscape. Its inherent three-dimensionality gives rise to unique stereochemical properties, including axial chirality in appropriately substituted derivatives. researchgate.net Molecular modeling, ranging from rapid molecular mechanics (force-field methods) to more rigorous quantum chemical calculations, is used to explore this landscape.
Molecular mechanics calculations have been instrumental in analyzing the chirality and diastereoisomerism of spiro[5.5]undecane and its derivatives. rsc.org These methods can efficiently predict the preferred conformations, such as the chair conformation adopted by the six-membered rings, and analyze the energetic barriers for ring inversion. researchgate.netresearchgate.net
For a more exhaustive exploration of the conformational space, advanced sampling techniques are employed. For instance, conformational sampling using the CREST (Conformer-Rotamer Ensemble Sampling Tool) program, followed by geometry optimizations with DFT and single-point energy calculations at a higher level of theory (e.g., MP2), provides a detailed picture of the stability and intermolecular interaction topologies of spiro[5.5]undecane derivatives and their clusters. rsc.org These studies are crucial for understanding how the scaffold interacts with other molecules, such as water, and how these interactions influence its structure and stability. rsc.org
De Novo Design of Spiro[5.5]undecane Scaffolds via Computational Methods
The rigid, three-dimensional structure of the spiro[5.5]undecane scaffold makes it an attractive framework for de novo molecular design in fields like medicinal chemistry and materials science. dergipark.org.trmdpi.com Computational methods play a pivotal role in designing novel spiro[5.5]undecane derivatives with tailored properties.
In drug discovery, computational tools are used to design and screen libraries of spiro compounds for potential biological activity. The spirocyclic scaffold allows for precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity to biological targets. By modifying the core scaffold and its substituents in silico, chemists can optimize properties like Lipinski's rule of five parameters and Fsp3 character, which are important for developing orally bioavailable drugs. mdpi.com
In materials science, computational design is used to create spiro-type molecules with specific electronic and photophysical properties. Although not a spiro[5.5]undecane, the design of spirobifluorene-based hole-transporting materials for perovskite solar cells illustrates the power of this approach. Computational modeling can predict energy levels, molecular packing, and charge transport properties, guiding the synthesis of more efficient and stable materials. These design principles are transferable to the development of novel spiro[5.5]undecane-based functional materials.
The general workflow for de novo design involves:
Scaffold Selection: Identifying the spiro[5.5]undecane core as the foundational structure.
Functionalization: Computationally adding and modifying substituents to explore chemical space.
Property Prediction: Using QM or other methods to calculate desired properties (e.g., binding affinity, electronic properties).
Scoring and Selection: Ranking the designed molecules based on their predicted performance and synthetic feasibility for experimental validation.
This computational-driven approach accelerates the discovery of new functional molecules based on the versatile spiro[5.5]undecane scaffold.
Strategic Applications in Molecular Design and Synthesis
Spiro[5.5]undecane Derivatives as Versatile Synthetic Intermediates
Spiro[5.5]undecane derivatives are valuable intermediates in organic synthesis, providing a rigid scaffold for the construction of more complex molecules. rsc.orgresearchgate.net Their utility stems from the defined spatial arrangement of substituents, which can influence the stereochemical outcome of subsequent reactions. rsc.org The synthesis of various substituted spiro[5.5]undecanes has been achieved through methods such as Lewis acid-catalyzed reactions of dimedone with trans,trans-diarylideneacetone. banglajol.info One of the common strategies for constructing the spiro[5.5]undecane core involves alkylation on a quaternary carbon, particularly through a 1,4-addition reaction. researchgate.net These synthetic routes provide access to a range of functionalized spiro[5.5]undecane systems that can be further elaborated into target molecules.
The inherent chirality of many spiro[5.5]undecane derivatives makes them attractive starting materials for the enantioselective synthesis of complex natural products and pharmaceuticals. rsc.org The spirocyclic core's rigidity can effectively transfer stereochemical information, guiding the formation of new chiral centers with high selectivity. This has been demonstrated in the stereoselective synthesis of spiro[5.5]undecane systems using Lewis acid-promoted spiroannulation of bis-acetals. banglajol.info
Biomimetic Synthesis and Total Synthesis of Natural Products Featuring Spiro[5.5]undecane Cores
The spiro[5.5]undecane motif is a recurring structural feature in a variety of natural products, including terpenoids, alkaloids, and phytochemicals. banglajol.infodergipark.org.tr This has inspired significant efforts in the total synthesis of these bioactive molecules, often employing biomimetic strategies that mimic the proposed biosynthetic pathways.
Other natural products featuring the spiro[5.5]undecane skeleton include β-vetivone and certain halogenated marine natural products. rsc.orgacs.org The synthesis of these complex molecules often presents significant stereochemical challenges, which have been addressed through the development of novel synthetic methodologies. acs.org For example, a tandem Michael-aldol condensation has been utilized for an efficient synthesis of racemic β-vetivone. rsc.org Biomimetic approaches have also been successful, such as the total synthesis of ainsliadimer A, which involved a hydrogen bond-promoted [4 + 2]-hetero Diels–Alder dimerization as a key step. rsc.org
| Natural Product Family | Key Synthetic Strategy | Reference |
| Chamigrenes | Aldol (B89426) Condensation | rsc.org |
| β-vetivone | Tandem Michael-aldol Condensation | rsc.org |
| Ainsliadimer A | [4 + 2]-hetero Diels–Alder Dimerization | rsc.org |
Design of Molecular Architectures with Defined Three-Dimensional Character
The spiro[5.5]undecane framework provides a rigid and well-defined three-dimensional structure, making it an attractive scaffold for the design of novel molecular architectures. researchgate.netmdpi.com The spiro atom imparts a unique conformational rigidity to the molecule, restricting the relative movement of the two rings. rsc.org This inherent structural constraint is advantageous in medicinal chemistry, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. mdpi.com
The conformational behavior of spiro[5.5]undecane and its derivatives has been studied using techniques like 13C NMR spectroscopy and molecular mechanics calculations. cdnsciencepub.comrsc.org These studies have provided insights into the preferred conformations and the energy barriers between them. For instance, in 1-oxaspiro[5.5]undecane, the molecule exists as a rapidly equilibrating mixture of a major and a minor conformer at room temperature. cdnsciencepub.com In contrast, 1,7-dioxaspiro[5.5]undecane is conformationally rigid, existing in a single conformation. cdnsciencepub.com This difference highlights the significant influence of heteroatoms on the conformational properties of the spiro[5.5]undecane system. cdnsciencepub.come-tarjome.com The defined three-dimensional shape of these molecules can be exploited to create novel structures with specific spatial arrangements of functional groups, which is crucial for applications in areas such as host-guest chemistry and materials science. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies in Spiro[5.5]undecane Design
Structure-activity relationship (SAR) studies are fundamental in drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. spirochem.comoncodesign-services.com The spiro[5.5]undecane scaffold has been explored in SAR studies for various therapeutic targets. nih.govnih.gov By systematically modifying the substituents on the spiro[5.5]undecane core, researchers can identify key structural features responsible for potency, selectivity, and pharmacokinetic properties. spirochem.comnih.gov
For example, optically pure functionalized spiro[5.5]undecane-1,5,9-triones have been synthesized and evaluated as HIV-1 inhibitors. nih.gov Preliminary in vivo screening revealed that certain derivatives, such as cis-1aca and cis-1jca, exhibited better anti-HIV-1 activity than the established drug azidothymidine (AZT). nih.gov In another study, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas were identified as highly potent inhibitors of soluble epoxide hydrolase (sEH) and showed potential as orally active agents for treating chronic kidney diseases. nih.gov These examples underscore the potential of the spiro[5.5]undecane framework in the design of novel therapeutic agents. The rigid nature of the spirocycle helps in defining the spatial orientation of the pharmacophoric groups, which is a critical aspect of rational drug design. mdpi.com
| Spiro[5.5]undecane Derivative | Therapeutic Target | Key Finding | Reference |
| Functionalized spiro[5.5]undecane-1,5,9-triones | HIV-1 | Higher potency than AZT for some derivatives. | nih.gov |
| 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas | Soluble epoxide hydrolase (sEH) | Potent inhibitors with oral activity in a model of chronic kidney disease. | nih.gov |
Integration into Diverse Chemical Libraries for Research Screening
The unique three-dimensional topology of spiro[5.5]undecane derivatives makes them valuable additions to chemical libraries used for high-throughput screening in drug discovery and chemical biology. chemdiv.com The inclusion of spirocyclic compounds increases the structural diversity of screening collections, enhancing the probability of identifying novel hit compounds with unique modes of action. chemdiv.commdpi.com
Several chemical suppliers offer libraries of spiro compounds, including those based on the spiro[5.5]undecane scaffold. chemdiv.comasinex.com These libraries are designed to explore novel chemical space and provide starting points for medicinal chemistry programs. The rigid nature of the spiro[5.5]undecane core can lead to compounds with improved physicochemical properties, such as higher Fsp3 character, which is often associated with better clinical success rates. mdpi.com The development of versatile synthetic approaches to novel spiro scaffolds allows for the creation of derivatives with attractive physico-chemical profiles for screening. asinex.com The integration of these compounds into screening libraries provides researchers with access to a broader range of molecular shapes and pharmacophore presentations, ultimately accelerating the discovery of new bioactive molecules. chemdiv.com
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Spiro[5.5]undec-2-yl-methanol. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial relationships of all atoms within the molecule can be mapped out.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment and number of different types of protons and carbons in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the numerous overlapping signals from the spirocyclic core. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a doublet of doublets or a multiplet in the range of 3.5-4.0 ppm, influenced by the adjacent chiral center at C2. The hydroxyl proton itself would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The proton at the C2 position, being attached to the carbon bearing the methanol (B129727) group, would be expected to resonate in the 1.5-2.5 ppm region, with its multiplicity determined by the coupling with neighboring protons. The remaining methylene (B1212753) protons of the two cyclohexane (B81311) rings would produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a distinct signal for each unique carbon atom in the molecule. The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the downfield region, typically between 60-70 ppm. The spiro carbon, being a quaternary center, will have a characteristic chemical shift in the range of 30-40 ppm. The C2 carbon, attached to the methanol substituent, will be shifted downfield relative to the other secondary carbons of the rings, likely appearing in the 35-45 ppm range. The remaining methylene carbons of the cyclohexane rings are expected to resonate between 20-35 ppm. The exact chemical shifts would be influenced by the stereochemistry of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂OH | 3.5 - 4.0 (m) | 60 - 70 |
| -OH | Variable (broad s) | - |
| C2-H | 1.5 - 2.5 (m) | 35 - 45 |
| Spiro C | - | 30 - 40 |
| Ring CH₂ | 1.0 - 2.0 (m) | 20 - 35 |
To decipher the complex structure and assign all proton and carbon signals unambiguously, two-dimensional NMR techniques are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons, allowing for the tracing of proton-proton connectivities within each of the cyclohexane rings and the side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the connectivity around quaternary centers, such as the spiro carbon, and for confirming the attachment of the hydroxymethyl group to the C2 position of the spiro[5.5]undecane framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be instrumental in determining the relative stereochemistry of the molecule, particularly the orientation of the methanol group relative to the protons on the spirocyclic rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula C₁₂H₂₂O.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound may be weak or absent due to the facile fragmentation of alcohols. youtube.comyoutube.com A characteristic fragmentation pathway for primary alcohols is the loss of a water molecule (M-18). Another common fragmentation is the alpha-cleavage, which would involve the loss of the hydroxymethyl radical (•CH₂OH), resulting in a fragment at M-31. The fragmentation of the spiro[5.5]undecane core itself would likely lead to a complex pattern of hydrocarbon fragments, similar to what is observed for the parent spiro[5.5]undecane. nist.gov Cleavage of the cyclohexane rings can produce a series of alkene and alkyl fragments. The base peak in the spectrum could correspond to a stable carbocation formed from the fragmentation of the spirocyclic system.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| M⁺ | Molecular Ion |
| M-18 | [M-H₂O]⁺ |
| M-31 | [M-CH₂OH]⁺ |
| Various | Fragments from ring cleavage |
Chromatographic Methods for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for the potential separation of any stereoisomers that may be present.
Gas Chromatography (GC): Due to its expected volatility, gas chromatography would be a suitable method for analyzing the purity of this compound. youtube.com A flame ionization detector (FID) would provide a sensitive response. The choice of a suitable capillary column, likely one with a polar stationary phase, would be critical for achieving good peak shape and resolution from any impurities. The retention time of the compound would be dependent on its boiling point and its interaction with the stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer would allow for the separation of components in a mixture followed by their individual mass analysis. This is a powerful tool for identifying any impurities present in the sample of this compound.
Chiral Chromatography: Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography, either gas or liquid, employing a chiral stationary phase, would be necessary to separate and quantify the individual enantiomers if a stereoselective synthesis was not employed.
By employing this suite of advanced analytical and spectroscopic techniques, a comprehensive and unambiguous characterization of the structure, purity, and stereochemistry of this compound can be achieved.
Gas Chromatography (GC), including Enantioselective GC
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate) and is used for identification and quantification. A flame ionization detector (FID) is commonly used for hydrocarbon-containing compounds and would provide high sensitivity for this compound. When coupled with a mass spectrometer (GC-MS), GC provides not only retention time data but also a mass spectrum, which aids in structural confirmation by revealing the molecular weight and fragmentation pattern of the molecule.
Due to the presence of stereocenters, this compound can exist as multiple stereoisomers, including enantiomers. Enantioselective GC is a specialized variant that utilizes a chiral stationary phase (CSP) to separate these enantiomers. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. This is crucial for determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample, which is vital in fields such as asymmetric synthesis and pharmaceutical development where the chirality of a molecule can dictate its biological activity. No specific enantioselective GC methods or data for this compound have been documented in readily accessible scientific literature.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another essential separation technique that can be applied to this compound. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile, although this is less of a concern for the target compound. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation mechanism can vary (e.g., normal-phase, reversed-phase, ion-exchange), with reversed-phase HPLC being the most common.
For this compound, which is a relatively non-polar alcohol, reversed-phase HPLC using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be a suitable starting point. Detection could be achieved using a refractive index detector (RID) or, if the compound is derivatized with a UV-absorbing tag, a UV-Vis detector.
Similar to GC, HPLC can be adapted for chiral separations. Chiral HPLC employs a chiral stationary phase to resolve enantiomers. This technique is often used on both analytical and preparative scales to determine enantiomeric purity and to isolate pure enantiomers. The selection of the appropriate chiral column and mobile phase is critical and is typically determined through empirical screening. Published HPLC methods specific to the analysis of this compound are not currently available.
Vibrational Spectroscopy (Infrared (IR), Raman) for Functional Group Identification
Vibrational spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show key absorption bands that confirm its structure. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol functional group. The presence of sp³ C-H bonds in the spirocyclic framework would be indicated by stretching vibrations typically appearing just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would be expected in the 1000-1100 cm⁻¹ region. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light (usually from a laser) and measures the energy shifts that correspond to molecular vibrations. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds (like C-C bonds in the carbocyclic rings) that are weak or inactive in the IR spectrum often produce strong signals in the Raman spectrum. The Raman spectrum of this compound would provide confirmatory information about the carbocyclic spiro[5.5]undecane skeleton.
Detailed and specific IR and Raman spectral data for this compound are not present in the surveyed literature.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction, specifically single-crystal X-ray crystallography, is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be obtained as a suitable single crystal, this technique can provide precise information on bond lengths, bond angles, and the conformation of the two cyclohexane rings within the spiro system.
Furthermore, X-ray crystallography unequivocally establishes the relative stereochemistry of all chiral centers in the molecule. For a single enantiomer, it can also be used to determine the absolute configuration, often through the use of anomalous dispersion effects. The resulting crystal structure provides a detailed map of the molecule's connectivity and spatial arrangement in the solid state, including intermolecular interactions like hydrogen bonding involving the methanol's hydroxyl group. The successful application of this technique is contingent on the ability to grow high-quality single crystals, a process that can be challenging. There are no published reports containing X-ray diffraction data for this compound.
Q & A
Q. What are the common synthetic routes for Spiro[5.5]undec-2-yl-methanol and its derivatives?
Synthesis typically involves multi-step organic reactions, such as Lewis acid-catalyzed Prins/pinacol cascade reactions starting from aldehydes and cyclic alcohols . For example, Michael addition reactions with diarylideneacetones and barbituric acid derivatives can yield spirocyclic frameworks under controlled conditions (e.g., reflux in ethanol) . Key steps include ring-closing via nucleophilic addition and stabilization of the spiro center using catalysts like BF₃·Et₂O .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for mapping hydrogen and carbon environments, while Infrared (IR) spectroscopy identifies functional groups like hydroxyls and carbonyls . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns . For crystallographic confirmation, X-ray diffraction (XRD) resolves bond lengths and angles, as demonstrated for structurally similar spiro compounds like BHDMU .
Q. How does the spirocyclic structure influence the compound's physical properties?
Q. How can researchers resolve contradictions in reactivity data between Spiro[5.5]undecane derivatives?
Contradictions often arise from substituent effects or reaction conditions. For instance, anti-inflammatory spiro derivatives from Gracilaria salicornia showed higher selectivity for COX-2 over COX-1 due to fluorine substituents . To address discrepancies, perform comparative studies using standardized assays (e.g., IC₅₀ determinations) paired with computational docking to correlate structure-activity relationships .
Q. What methodological considerations are essential for optimizing bioactivity assays of this compound derivatives?
Prioritize enzyme selectivity (e.g., COX-2 vs. COX-1 inhibition) and validate results against commercial standards (e.g., ibuprofen) . Use molecular docking to predict binding affinities (e.g., binding energy of -10.13 kcal/mol for 5-lipoxygenase inhibition) . Ensure reproducibility by controlling solvent polarity and pH, which can alter the compound's tautomeric equilibrium .
Q. How can synthetic yields of this compound be improved?
Optimize reaction parameters:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during ring closure .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states in Prins cyclization .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate spiro products from byproducts .
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
Introduce halogen substituents (e.g., bromine) to enhance intermolecular interactions, as seen in BHDMU crystallization . Use solvent diffusion methods (e.g., layering hexane over a dichloromethane solution) to slow nucleation. For recalcitrant compounds, co-crystallize with stabilizing agents like crown ethers .
Q. How do substituents on the spiro core affect biological activity?
- Fluorine : Increases metabolic stability and enzyme selectivity (e.g., 2-fluoro derivatives in anti-inflammatory assays) .
- Methanol group : Facilitates hydrogen bonding with active-site residues, enhancing binding affinity .
- Methyl groups : Improve lipophilicity, impacting membrane permeability in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
